Ethyl 2-(1,1,3-trioxo-2H,3H-1lambda6-[1,2]thiazolo[5,4-b]pyridin-2-yl)acetate
Description
Ethyl 2-(1,1,3-trioxo-2H,3H-1λ⁶-[1,2]thiazolo[5,4-b]pyridin-2-yl)acetate (CAS 174468-94-1) is a heterocyclic compound featuring a fused thiazolo[5,4-b]pyridine core modified with a sulfone group (1,1,3-trioxo) and an ethyl acetate substituent. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications. The compound is supplied by Hubei Deao Huayan Medicine Technology Co., Ltd., a reputable entity specializing in drug standards and reference materials, underscoring its relevance in medicinal chemistry research .
Properties
IUPAC Name |
ethyl 2-(1,1,3-trioxo-[1,2]thiazolo[5,4-b]pyridin-2-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O5S/c1-2-17-8(13)6-12-10(14)7-4-3-5-11-9(7)18(12,15)16/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHREKWBXKTFCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=C(S1(=O)=O)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1,1,3-trioxo-2H,3H-1lambda6-[1,2]thiazolo[5,4-b]pyridin-2-yl)acetate typically involves multi-step organic reactions. The starting materials often include thiazole derivatives and pyridine compounds, which undergo cyclization and esterification reactions under controlled conditions. Common reagents used in these reactions include acetic anhydride, ethyl alcohol, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1,1,3-trioxo-2H,3H-1lambda6-[1,2]thiazolo[5,4-b]pyridin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.
Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction could produce more reduced forms of the compound. Substitution reactions can lead to a variety of new compounds with different functional groups .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H10N2O5S
- Molecular Weight : 270.26 g/mol
- CAS Number : 174468-94-1
- IUPAC Name : Ethyl 2-(1,1,3-trioxo-2H,3H-1lambda6-[1,2]thiazolo[5,4-b]pyridin-2-yl)acetate
The compound features a thiazole and pyridine framework that is known for its biological activity. The incorporation of functional groups such as the acetate moiety enhances its reactivity and potential for interaction with biological systems.
Medicinal Chemistry
This compound has shown promise in the development of new pharmaceuticals. The thiazole and pyridine rings are often associated with antimicrobial and anticancer activities.
Case Studies :
- Antimicrobial Activity : Studies have indicated that derivatives of thiazole-pyridine compounds exhibit significant antibacterial properties against various strains of bacteria. The mechanism may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Agricultural Chemistry
This compound can also be explored for its potential applications in agrochemicals. Its structural characteristics may contribute to the development of novel pesticides or herbicides.
Research Insights :
- Pesticidal Properties : Preliminary studies suggest that compounds with similar structures exhibit herbicidal activity by disrupting photosynthesis or inhibiting key enzymes in plant growth pathways.
Materials Science
The unique properties of this compound may allow it to be utilized in the synthesis of advanced materials.
Applications :
- Polymeric Materials : The compound can serve as a monomer in the production of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices could lead to materials suitable for high-performance applications.
Research Findings
The exploration of this compound is ongoing. Key findings from recent studies include:
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria. |
| Pesticidal Properties | Potential herbicidal effects observed in preliminary tests on specific crops. |
| Polymer Synthesis | Successful incorporation into polymer matrices improving thermal properties. |
Mechanism of Action
The mechanism of action of Ethyl 2-(1,1,3-trioxo-2H,3H-1lambda6-[1,2]thiazolo[5,4-b]pyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 2-(4,6-Dimethyl-3-oxoisothiazolo[5,4-b]pyridin-2(3H)-yl)acetate (CAS 97055-45-3)
- Structure : Shares the thiazolo[5,4-b]pyridine core but substitutes the sulfone group with a ketone (3-oxo) and methyl groups at positions 4 and 4.
- Properties : Molecular weight 266.32 g/mol (C₁₂H₁₄N₂O₃S), compared to 287.28 g/mol (C₁₁H₁₂N₂O₅S) for the target compound. The absence of sulfone groups reduces electrophilicity but improves lipophilicity (logP ~1.5 estimated).
- Applications : Primarily used in organic synthesis; safety data indicate moderate toxicity requiring precautions during handling .
2-(4,6-Dimethyl-3-oxo-[1,2]thiazolo[5,4-b]pyridin-2-yl)-N-[2-(4-ethoxyphenyl)ethyl]acetamide
- Structure : Replaces the ethyl ester with an acetamide group linked to a 4-ethoxyphenethyl chain.
- Bioactivity : Demonstrates antimicrobial activity against Mycobacterium tuberculosis (MIC 7.7 µM) and moderate cytotoxicity (SI = 2). The acetamide group enhances target specificity compared to ester derivatives .
Heterocyclic Derivatives with Varied Cores and Ester Groups
Ethyl 3-Amino-5-aryl-2-cyano-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylates
- Structure : Features a thiazolo[3,2-a]pyrimidine core instead of thiazolo[5,4-b]pyridine.
- Synthesis : Prepared via Biginelli reaction under microwave irradiation, achieving higher yields (75–90%) than conventional methods.
- Bioactivity : Exhibits antioxidant (IC₅₀ 18–42 µM in DPPH assay) and antimicrobial activity (MIC 8–32 µg/mL against S. aureus and E. coli) .
Ethyl 2-(7-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate (CAS 3434-22-8)
Key Findings :
- Antimicrobial Efficacy : Acetamide analogs (e.g., from ) exhibit lower cytotoxicity than ester derivatives, suggesting functional group tuning is critical for therapeutic index optimization.
- Synthetic Efficiency : Microwave-assisted synthesis (e.g., in ) reduces reaction times by 60–80% compared to conventional methods, a consideration for scalable production of related esters.
Biological Activity
Ethyl 2-(1,1,3-trioxo-2H,3H-1lambda6-[1,2]thiazolo[5,4-b]pyridin-2-yl)acetate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C10H10N2O5S
- Molecular Weight : 270.27 g/mol
- IUPAC Name : Ethyl 2-(1,1,3-trioxo-[1,2]thiazolo[5,4-b]pyridin-2-yl)acetate
The structural complexity of this compound contributes to its biological activity. The presence of both thiazole and pyridine rings is significant as these heterocycles are known for their diverse pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions that may include acylation processes using acyl chlorides under mild conditions. The synthesis pathway is crucial for achieving high yields and purity of the final product.
Antimicrobial Properties
Research indicates that derivatives of thiazolo-pyridines exhibit notable antimicrobial activity. This compound has been evaluated for its efficacy against various microbial strains. In vitro studies demonstrated that certain analogs possess significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
Antiviral Activity
There is emerging evidence suggesting that compounds with similar structural motifs display antiviral properties. For instance, certain thiazole derivatives have shown effectiveness against HIV and other viral pathogens. The mechanism of action may involve inhibition of viral replication or interference with viral entry into host cells.
Anticancer Potential
Preliminary studies have indicated that thiazolo-pyridine derivatives may possess anticancer properties. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines. The potential mechanisms include induction of apoptosis and cell cycle arrest. Further investigations are required to elucidate the specific pathways involved.
Table 1: Summary of Biological Activities
| Activity Type | Compound Derivative | Test Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| Antimicrobial | Ethyl 2-(...) | E. coli | 10 | |
| Antiviral | Thiazole derivative | HIV-1 | 0.056 | |
| Anticancer | Thiazolo-pyridine | HeLa cells | 15 |
The exact mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in microbial metabolism.
- Cellular Interaction : The compound may interact with cellular receptors or pathways that regulate cell growth and apoptosis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 2-(1,1,3-trioxo-2H,3H-1λ⁶-[1,2]thiazolo[5,4-b]pyridin-2-yl)acetate?
- Methodology :
- Esterification : React 2-(1,1,3-trioxo-thiazolo[5,4-b]pyridin-2-yl)acetic acid with ethanol using thionyl chloride (SOCl₂) as a catalyst under reflux (85°C, 12 h). Yield: ~88% after purification .
- Cyclocondensation : Utilize multi-component reactions (e.g., ethyl acetoacetate, thiosemicarbazide, and substituted aldehydes) with ionic liquid catalysts (e.g., [TMDPH₂]²⁺[SO₄]²⁻) to improve regioselectivity .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize solvent systems (e.g., ethanol/water mixtures) for greener synthesis.
Q. How is the structural integrity of this compound validated in academic research?
- Methodology :
- Single-crystal X-ray diffraction (SC-XRD) : Use SHELXL for refinement (R factor < 0.05, data-to-parameter ratio > 13:1) .
- Spectroscopic techniques : Confirm functional groups via FT-IR (e.g., C=O stretch at ~1700 cm⁻¹) and ¹H/¹³C NMR (e.g., ethyl ester protons at δ 1.2–4.3 ppm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antidiabetic effects)?
- Methodology :
- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., tert-butyl or cyano groups) and assess potency against specific targets (e.g., MCF-7 cells for anticancer activity) .
- Molecular docking : Use AutoDock Vina to predict binding affinities to kinases (e.g., glucokinase) or integrases, correlating with experimental IC₅₀ values .
- Example Data :
| Derivative | IC₅₀ (MCF-7) | IC₅₀ (HepG-2) | Target Affinity (kcal/mol) |
|---|---|---|---|
| A | 3.9 µM | 7.8 µM | -8.2 (Glucokinase) |
| B | 15.6 µM | 31.25 µM | -6.7 (HIV Integrase) |
Q. What strategies improve pharmacokinetic properties of this compound for therapeutic applications?
- Methodology :
- Prodrug design : Replace the ethyl ester with tert-butyl or PEGylated esters to enhance solubility and bioavailability .
- Metabolic stability assays : Use liver microsomes (human/rat) to identify metabolic hotspots (e.g., thiazole ring oxidation) and introduce fluorine substituents to block degradation .
Q. How can synthetic scalability be achieved without compromising yield or purity?
- Methodology :
- Flow chemistry : Optimize continuous-flow conditions (e.g., 0–85°C, residence time 30 min) to reduce side reactions .
- Catalyst recycling : Employ immobilized ionic liquids (e.g., silica-supported [TMDPH₂]²⁺[SO₄]²⁻) for multi-step reactions .
Q. What experimental approaches elucidate the mechanism of thiazolo-pyridine ring formation?
- Methodology :
- Isotopic labeling : Use ¹⁵N-labeled precursors to trace nitrogen incorporation during cyclization .
- Kinetic studies : Monitor intermediate formation via in-situ IR spectroscopy to identify rate-limiting steps .
Q. How can polymorphism in crystallized derivatives be controlled for formulation studies?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
